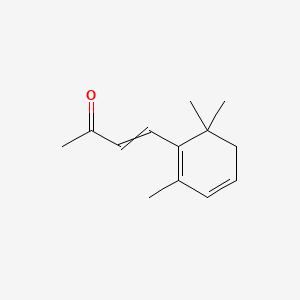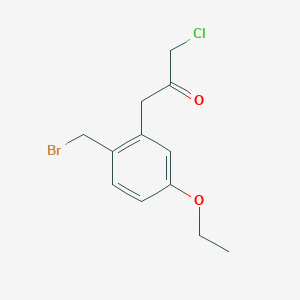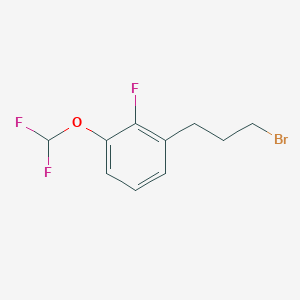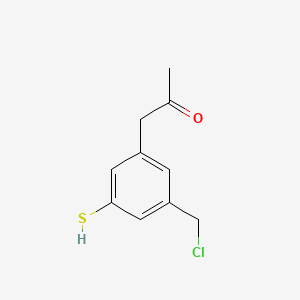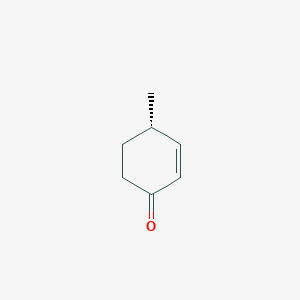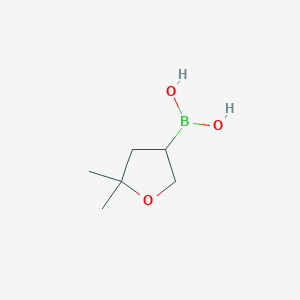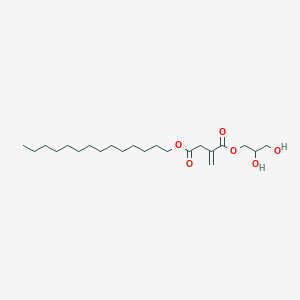
1-(2,3-Dihydroxypropyl) 4-tetradecyl 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester is a complex organic compound with the molecular formula C22H40O6 This compound is characterized by the presence of a butanedioic acid backbone with a methylene group, a dihydroxypropyl group, and a tetradecyl ester group
Méthodes De Préparation
The synthesis of Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester involves multiple steps. One common synthetic route includes the esterification of butanedioic acid derivatives with appropriate alcohols under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene group, using reagents like alkyl halides or sulfonates.
Applications De Recherche Scientifique
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound’s dihydroxypropyl group makes it a potential candidate for biochemical studies involving enzyme interactions and metabolic pathways.
Medicine: Its unique structure allows for exploration in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester involves its interaction with various molecular targets. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester include:
Succinic acid: A simpler dicarboxylic acid with similar backbone structure but lacking the methylene and ester groups.
Itaconic acid: Contains a methylene group but differs in the position and type of functional groups attached.
Dimethyl succinate: An ester derivative of succinic acid, used in similar applications but with different reactivity and properties.
Butanedioic acid, 2-methylene-, 1-(2,3-dihydroxypropyl) 4-tetradecyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
102712-57-2 |
|---|---|
Formule moléculaire |
C22H40O6 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-O-(2,3-dihydroxypropyl) 4-O-tetradecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C22H40O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-27-21(25)16-19(2)22(26)28-18-20(24)17-23/h20,23-24H,2-18H2,1H3 |
Clé InChI |
HZKDQIYVKWYJKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


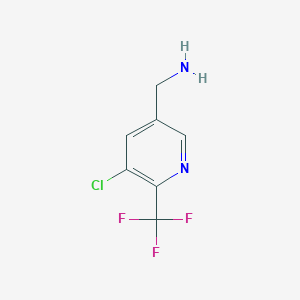
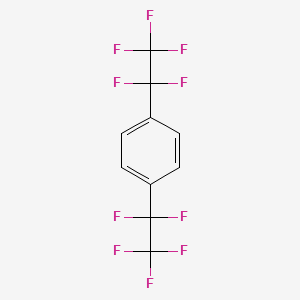
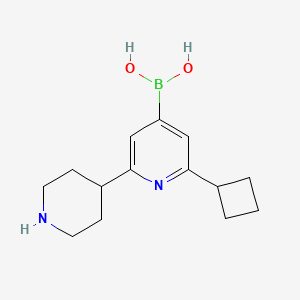

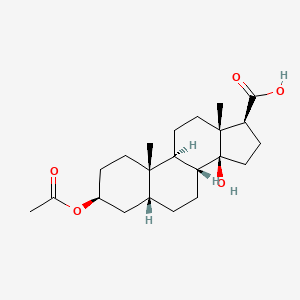
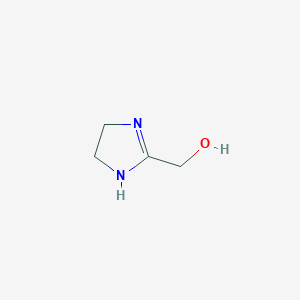
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)

